molecular formula C7H6Cl2N2 B1322050 5-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 3931-68-8

5-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1322050
CAS RN: 3931-68-8
M. Wt: 189.04 g/mol
InChI Key: HDGYDQGPMRUIQO-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine hydrochloride is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 5-chloroimidazo[1,2-a]pyridine derivatives can be achieved through thermal cyclization of 1,2-dialkynylimidazoles in chlorinated solvents or DMF containing HCl. This process may proceed via multiple pathways, which are influenced by the reaction conditions and the substituents present on the starting materials . Additionally, a sequential coupling strategy involving N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines has been described, leading to the formation of various imidazo[1,2-a]pyridine derivatives, which can be further transformed into novel scaffolds such as 3-aryl-1H-pyrroloimidazo[1,2-a]pyridine .

Molecular Structure Analysis

The molecular structure of 5-chloroimidazo[1,2-a]pyridine hydrochloride is characterized by the presence of a chloro substituent at the 5-position of the imidazo[1,2-a]pyridine ring system. This structural feature is crucial for the reactivity and the potential biological activity of the compound. The exact position of the chlorine atom within the imidazo[1,2-a]pyridine nucleus is critical for its chemical and pharmacological properties .

Chemical Reactions Analysis

5-Chloroimidazo[1,2-a]pyridine hydrochloride can participate in various chemical reactions due to the presence of the reactive chloro group. It can serve as a precursor for further functionalization and the synthesis of more complex molecules. For instance, the chloro group can be substituted with other groups to yield a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloroimidazo[1,2-a]pyridine hydrochloride are influenced by its molecular structure. The presence of the chloro group and the imidazo[1,2-a]pyridine core contribute to its solubility, stability, and reactivity. These properties are essential for the compound's potential use in various applications, including drug discovery and development .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Chloroimidazo[1,2-a]pyridine hydrochloride plays a crucial role in chemical synthesis. It is a product of the thermal cyclization of 1,2-dialkynylimidazoles, forming under various conditions and potentially via multiple pathways (Nadipuram & Kerwin, 2006). Additionally, it is integral in synthesizing polychlorinated imidazo[1,2-α]pyridines, analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).

Photoluminescent and Magnetic Properties

5-Chloroimidazo[1,2-a]pyridine derivatives demonstrate notable photoluminescent and magnetic properties. A study revealed that one such derivative, used as a ligand, exhibited enhanced phosphorescent emission and phosphorescent quantum yield compared to the ligand alone. Furthermore, the magnetic properties of coordination polymers based on this compound were investigated, showing antiferromagnetic interactions (Jiang & Yong, 2019).

Antimicrobial Activity

Organoselenium compounds synthesized from 2-chloroimidazo[1,2-a]pyridines have been studied for their antimicrobial activity. These compounds showed effectiveness against gram-negative bacteria like Escherichia coli and various fungal strains. Their toxicity against human cell lines and synergistic effects with existing antibiotic drugs were also evaluated, suggesting potential in antimicrobial applications (Kumar et al., 2016).

Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold, which includes 5-chloroimidazo[1,2-a]pyridine hydrochloride, is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. It has been represented in various marketed preparations and is the focus of structural modifications to develop novel therapeutic agents (Deep et al., 2016).

Antitumor Activity

Studies on substituted imidazo[1,2-a]pyridine ligands, including those with 5-chloroimidazo[1,2-a]pyridine hydrochloride, have shown promising antitumor activity. For example, certain Cu(II)-based coordination complexes exhibited inhibitory effects on human myocardial aneurysm cells, indicating potential in cancer research (Liu et al., 2020).

Safety And Hazards

While specific safety and hazard information for 5-Chloroimidazo[1,2-a]pyridine hydrochloride is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGYDQGPMRUIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621322
Record name 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroimidazo[1,2-a]pyridine hydrochloride

CAS RN

3931-68-8
Record name Imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3931-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-6-chloropyridine (20.00 g, 156 mmol) in ethanol (300 mL) at ambient temperature was added chloroacetaldehyde (26.1 mL of a 50% aqueous solution, 202 mmol). The reaction mixture was heated at refux for 5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was treated with dichloromethane (400 mL) and the dichloromethane layer was decanted. The resultant brown gummy solid was treated with a mixture of methanol (20 mL) and diethyl ether (500 mL). The colorless solid so obtained was collected by filtration to afford 5-chloroimidazo[1,2-a]pyridine hydrochloride (13.26 g, 45% yield). The filtrate was combined with the aforementioned dichloromethane layer and the mixture concentrated in vacuo. The residue was dissolved in dichloromethane (500 mL). The resulting solution was washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluting with a 40-95% gradient of ethyl acetate in hexanes to afford a second batch of 5-chloroimidazo[1,2-a]pyridine as a brown liquid in 39% yield (9.18 g): 1H NMR (300 MHz, DMSO-d6) δ8.02 (s, 1H), 7.74 (s, 1H), 7.65 (d, J=9.0 Hz, 1H), 7.31 (dd, J=7.5, 7.5 Hz, 1H), 7.19 (d, J=7.2 Hz, 1H); MS (ES+) m/z 153.0 (M+1), 155.0 (M+1).
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